molecular formula C18H26ClNO5 B4964582 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride

Cat. No.: B4964582
M. Wt: 371.9 g/mol
InChI Key: PUMRGUXLQJSMKN-UHFFFAOYSA-N
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Description

(8-Methyl-8-azabicyclo[321]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes a bicyclic ring system and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic ring system. This can be achieved through a series of cyclization reactions. The benzoate ester is then introduced through esterification reactions, often using reagents such as trimethoxybenzoic acid and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ advanced reaction conditions, such as controlled temperature and pressure, to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride include other bicyclic esters and benzoate derivatives. Examples include:

  • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate
  • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-methoxybenzoate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxybenzoate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5.ClH/c1-19-12-5-6-13(19)10-14(9-12)24-18(20)11-7-15(21-2)17(23-4)16(8-11)22-3;/h7-8,12-14H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMRGUXLQJSMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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